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Compound of Interest

2-Chloro-3-ethoxy-6-
Compound Name: ) )
fluorophenylboronic acid

Cat. No.: B1461635

An In-Depth Technical Guide to 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid

This guide provides a comprehensive technical overview of 2-Chloro-3-ethoxy-6-
fluorophenylboronic acid, a key building block for researchers, scientists, and professionals
in drug development. We will delve into its chemical properties, synthesis, characterization, and
core applications, with a focus on the mechanistic reasoning behind its use in modern synthetic
chemistry.

Section 1: Core Properties and Identification

2-Chloro-3-ethoxy-6-fluorophenylboronic acid is a polysubstituted arylboronic acid, a class
of compounds that has become indispensable in medicinal chemistry and materials science.[1]
[2] Its utility stems primarily from its role as a versatile coupling partner in palladium-catalyzed
reactions. The specific arrangement of chloro, ethoxy, and fluoro substituents offers a unique
combination of steric and electronic properties that can be leveraged to fine-tune the
characteristics of target molecules.

Table 1: Physicochemical and Identification Data
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Property Value Source(s)
CAS Number 957120-93-3 [31[4]1[5]
Molecular Formula CsHsBCIFO3 [3]
Molecular Weight 218.42 g/mol [3]

White to off-white crystalline
Appearance
powder

Melting Point 127-129 °C [3]

CCOC1=C(C(=C(C=C1)F)B(O)
o)cl

Canonical SMILES

NXSZSZIWZVLHAY-

InChl Ke
y UHFFFAOYSA-N

Section 2: Synthesis Pathway and Mechanistic
Considerations

The synthesis of arylboronic acids like 2-Chloro-3-ethoxy-6-fluorophenylboronic acid
typically proceeds through the reaction of an organometallic intermediate (like a Grignard or
organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.

A plausible and industrially relevant synthetic route involves the following key transformations:

o Formation of a Grignard Reagent: The synthesis begins with the corresponding aryl bromide.
This precursor is reacted with magnesium turnings in an anhydrous ether solvent (such as
THF or diethyl ether) to form the arylmagnesium bromide. Maintaining a strictly anhydrous,
inert atmosphere (e.g., nitrogen or argon) is critical. This prevents the highly reactive
Grignard reagent from being quenched by water or reacting with oxygen.

o Borylation: The Grignard reagent is then added dropwise to a solution of a trialkyl borate
(e.g., trimethyl borate or triisopropyl borate) at a very low temperature, often below -70 °C.[6]
The causality for this extreme cold is twofold: it controls the high exothermicity of the reaction
and prevents over-addition, where the initially formed boronate ester might react with a
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second equivalent of the Grignard reagent. The electrophilic boron atom of the borate is
attacked by the nucleophilic carbon of the Grignard reagent.

o Hydrolysis: The resulting boronate ester is not isolated but is directly subjected to acidic
workup (e.g., with aqueous HCI). This hydrolysis step protonates the alkoxy groups, which
are then eliminated, yielding the final boronic acid product.

The crude product is typically purified by recrystallization from a suitable solvent system to
achieve the high purity required for subsequent applications.

Section 3: Analytical Characterization and Quality
Control

Confirming the identity and purity of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid is
paramount. A multi-technique approach is standard.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Provides information on the number and environment of protons. Expect to see
distinct signals for the aromatic protons and the ethoxy group protons, with characteristic
chemical shifts and coupling constants.

o 18C NMR: Shows the carbon skeleton of the molecule.
o 19F NMR: Crucial for confirming the presence and environment of the fluorine atom.

o 1B NMR: A key technique for boron-containing compounds, which will show a
characteristic signal for the boronic acid group.

o Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands
for O-H stretching (broad, from the B(OH)2 group), C-O stretching (from the ether), and C-Cl
and C-F bonds.[7][8]

e Mass Spectrometry (MS): Confirms the molecular weight of the compound.

¢ High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the
material. A challenge in the HPLC analysis of boronic acids is their potential for dehydration
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to form cyclic boroxine anhydrides. Method development must account for this equilibrium to
ensure accurate purity assessment.[9]

Section 4: Core Application: The Suzuki-Miyaura
Cross-Coupling Reaction

The primary application for this boronic acid is as a nucleophilic partner in the Suzuki-Miyaura
cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds,
particularly for synthesizing biaryl compounds.[10][11] Biaryl scaffolds are privileged structures
found in numerous FDA-approved drugs.[12][13]

The reaction involves coupling the boronic acid with an aryl or vinyl halide (or triflate) in the
presence of a palladium catalyst, a ligand, and a base. The substituents on 2-Chloro-3-
ethoxy-6-fluorophenylboronic acid play a significant role. The ortho-fluoro and ortho-chloro
groups introduce considerable steric hindrance around the boron center, which can influence
the rate and efficiency of the transmetalation step in the catalytic cycle.[14]

Workflow: Suzuki-Miyaura Cross-Coupling

Below is a diagram illustrating the typical workflow for employing this reagent in a Suzuki-
Miyaura coupling.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.americanpharmaceuticalreview.com/Featured-Articles/341315-Analytical-Methodology-for-Characterization-of-Reactive-Starting-Materials-and-Intermediates-Commonly-Used-in-the-Synthesis-of-Small-Molecule-Pharmaceuticals/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514742/
https://pubs.acs.org/doi/abs/10.1021/jo500675a
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.mdpi.com/1420-3049/25/18/4323
https://www.benchchem.com/product/b1461635?utm_src=pdf-body
https://www.benchchem.com/product/b1461635?utm_src=pdf-body
https://www.beilstein-journals.org/bjoc/articles/14/214
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants & Setup
ErCh\oro—Sre(hoxyre—ﬂuorophenylbommc acid (1215 equ@ Gryl Halide (Ar-X) (1.0 equiv.a ( Pd Catalyst (e.g.. Pd(PPhs)s, PACL2(dpp) ] ( Base (e.0., K2COs, Cs2C03, CsF) ] (Salvem (e.g., Dioxane/H:0, Toluene, THF)]
T
Reaclion#xecutmn
| Degas Mixture (N2 or Ar purge) |

'

@ea( Reaction (e.g., 80-110 °C or Mlcvowaveg

Monitor Progress (TLC, LC-MS)

Upon completion

Workup & Purification

Filter to remove solids

Aqueous Workup & Extraction

Column Chromatography

Final Biaryl Product

Click to download full resolution via product page

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
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Detailed Experimental Protocol (General Example)

This protocol is a representative example and may require optimization for specific substrates.

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar and reflux
condenser, add the aryl halide (1.0 equiv), 2-Chloro-3-ethoxy-6-fluorophenylboronic acid
(1.2 equiv), and the base (e.g., K2COs, 2.0 equiv).

Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15
minutes.

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g.,
Pd(PPhs)4, 0.05 equiv) followed by the degassed solvent system (e.g., a 4:1 mixture of
dioxane and water).[10]

Reaction: Heat the mixture to the target temperature (typically 85-100 °C) and stir vigorously.
For less reactive chlorides, microwave irradiation at higher temperatures (e.g., 150 °C) can
be highly effective.[15]

Monitoring: Monitor the reaction's progress using an appropriate technique like TLC or LC-
MS until the starting aryl halide is consumed.

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl
acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude residue via flash column chromatography on silica gel to yield
the desired biaryl product.

Causality of Components:

» Palladium Catalyst: The engine of the catalytic cycle, facilitating oxidative addition,
transmetalation, and reductive elimination.

e Ligand: (Often part of the catalyst, e.g., PPhs in Pd(PPhs)4). Stabilizes the palladium center
and modulates its reactivity.
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o Base: Essential for activating the boronic acid by forming a more nucleophilic boronate
species, which facilitates the key transmetalation step.

» Solvent: The choice of solvent (often a mixture of organic and aqueous) is crucial for
dissolving all components and influencing reaction rates.

Section 5: Broader Impact in Drug Discovery

The incorporation of boron-containing fragments, particularly boronic acids, has led to several
FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating
multiple myeloma.[2][13] Boronic acids can act as transition-state analogues, forming reversible
covalent bonds with serine residues in enzyme active sites.[16]

Furthermore, the specific substituents of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid are
medicinally relevant:

e Fluorine: Often added to drug candidates to block metabolic oxidation, increase binding
affinity, or modulate pKa.

e Chlorine: Can enhance membrane permeability and binding interactions. Halogen bonding is
an increasingly recognized force in ligand-protein interactions.[12]

o Ethoxy Group: Can serve as a hydrogen bond acceptor and influence solubility and
pharmacokinetic properties.

By using this building block, medicinal chemists can rapidly synthesize libraries of complex
molecules to probe structure-activity relationships (SAR) and optimize lead compounds.[1]

Section 6: Safety, Handling, and Storage

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).

o Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing
dust.
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Storage: Store in a tightly sealed container in a cool, dry place. Room temperature storage is
generally acceptable. Boronic acids are prone to dehydration, so minimizing exposure to air
is recommended for long-term stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Chloro-3-ethoxy-6-fluorophenylboronic acid CAS
number]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1461635#2-chloro-3-ethoxy-6-fluorophenylboronic-
acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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